molecular formula C22H17NO4 B11497343 N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B11497343
M. Wt: 359.4 g/mol
InChI Key: NAOWFVURTOMAOJ-UHFFFAOYSA-N
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Description

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a complex organic compound that belongs to the class of benzodioxin derivatives This compound is characterized by the presence of a benzodioxin ring system, which is fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The benzodioxin ring system can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: The compound is being explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the nervous system.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
  • 2-bromo-N-(7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Uniqueness

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H17NO4

Molecular Weight

359.4 g/mol

IUPAC Name

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

InChI

InChI=1S/C22H17NO4/c24-21(15-7-3-1-4-8-15)17-13-19-20(27-12-11-26-19)14-18(17)23-22(25)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,23,25)

InChI Key

NAOWFVURTOMAOJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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